3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene
Overview
Description
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can be compared with other thiophene derivatives, such as:
2,5-Dibromo-3,4-difluorothiophene: This compound is used as an intermediate in organic synthesis and has applications in medicinal chemistry.
3-(2-Bromoacetyl)-2H-chromen-2-one: This compound is used in the synthesis of heterocyclic compounds and has shown cytotoxic activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene is a thiophene derivative characterized by its unique chemical structure, which includes a thiophene ring and a bromo-fluorophenoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds in organic synthesis.
Antimicrobial Activity
Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures show effectiveness against various bacterial strains. For instance, studies have reported that certain thiophene derivatives exhibit substantial inhibition zones against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 20 |
3-(2-Bromophenyl)thiophene | S. aureus | 22 |
5-Bromothiophene | P. aeruginosa | 18 |
Anticancer Activity
Research has shown that thiophene derivatives can act as anticancer agents by interfering with cellular signaling pathways involved in cancer progression. Specifically, the compound may inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .
Case Study: In Vitro Testing
In vitro assays have been conducted to evaluate the anticancer efficacy of this compound against several cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
Results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Comparative Agent |
---|---|---|
HePG-2 | 15 | Doxorubicin (12) |
MCF-7 | 20 | Doxorubicin (18) |
PC-3 | 25 | Doxorubicin (22) |
HCT-116 | 30 | Doxorubicin (28) |
The mechanism of action for this compound likely involves the inhibition of key enzymes and receptors associated with cell growth and survival. For example, it may inhibit specific kinases involved in the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Properties
IUPAC Name |
3-[2-(3-bromo-4-fluorophenoxy)ethyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFOS/c13-11-7-10(1-2-12(11)14)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYFMBQBHGDFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC2=CSC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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